N-Boc-Sitagliptin

Overview

Description

N-Boc-Sitagliptin is an intermediate in the synthesis of the dipeptidyl peptidase 4 (DPP-4) inhibitor . It is used in the field of synthetic chemistry and is available as a high-quality, certified reference material .

Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves the construction of a chiral hemiacetal fragment through a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .

Molecular Structure Analysis

Sitagliptin has a strong binding ability with angiotensin-converting enzyme 2 (ACE2), and the stability of the sitagliptin-ACE2 complex has better stability and longer binding time than BAR708-ACE2 in simulated aqueous solution within 50 ns . The molecular formula of this compound is C21H23F6N5O3 .

Chemical Reactions Analysis

The chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using a chiral resolution agent . The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .

Physical And Chemical Properties Analysis

The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .

Scientific Research Applications

Asymmetric Synthesis of Sitagliptin : A study by Liu et al. (2010) describes an efficient asymmetric synthesis of Sitagliptin, where N-boc beta-amino ester is a key intermediate in the process. This synthesis is significant for the large-scale production of Sitagliptin, a DPP-IV inhibitor used for treating type 2 diabetes mellitus (Liu et al., 2010).

Sitagliptin as a Therapy for Type 2 Diabetes : Deacon (2007) discusses how Sitagliptin improves glycemic control in type 2 diabetes patients by reducing both fasting and postprandial glucose concentrations, with a low incidence of hypoglycemia and body weight neutrality (Deacon, 2007).

Hepatoprotective Effect Against Methotrexate Induced Liver Toxicity : Abo-Haded et al. (2017) explored the hepatoprotective role of Sitagliptin against methotrexate-induced hepatotoxicity in mice, indicating its potential beyond diabetes treatment (Abo-Haded et al., 2017).

Anti-inflammatory Action : A study by Makdissi et al. (2012) suggested that Sitagliptin has a potent and rapid anti-inflammatory effect, which could contribute to the inhibition of atherosclerosis (Makdissi et al., 2012).

Anti-platelet Effect in Diabetes and Healthy Volunteers : Gupta et al. (2012) found that Sitagliptin exhibits significant anti-platelet activity, contributing to its potential therapeutic effects in cardiovascular diseases associated with type-2 diabetes (Gupta et al., 2012).

Neuroprotective Activity in Alzheimer's Disease : Wiciński et al. (2018) reported that Sitagliptin may have a beneficial effect on diseases with neuron damage, such as Alzheimer's disease, by reducing neuroinflammation and oxidative stress (Wiciński et al., 2018).

Atherosclerosis Inhibition via AMPK- and MAPK-dependent Mechanisms : Zeng et al. (2014) demonstrated that Sitagliptin can reduce atherosclerotic lesions, possibly by regulating AMPK and MAPK pathways, suggesting a therapeutic role in diabetic cardiovascular complications (Zeng et al., 2014).

Protective Effects against Advanced Glycation End Product Receptor Axis in Endothelial Cells : Ishibashi et al. (2011) found that Sitagliptin can inhibit the AGE-RAGE-induced endothelial cell damage, which is significant in managing vascular injury in diabetes (Ishibashi et al., 2011).

Mechanism of Action

Target of Action

N-Boc-Sitagliptin, like Sitagliptin, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

This compound acts by inhibiting the DPP-4 enzyme . This inhibition slows the inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, this compound allows these incretins to remain active for longer, leading to increased insulin secretion and decreased glucagon production . This results in better control of blood sugar levels .

Biochemical Pathways

This compound affects the long-term potentiation pathway by inhibiting Protein Kinase C-γ . This pathway is involved in various cellular processes, including cell survival, differentiation, and proliferation . By modulating this pathway, this compound can have a significant impact on cellular function and overall health .

Pharmacokinetics

Sitagliptin, a related compound, has a bioavailability of 87% . It is metabolized in the liver and excreted primarily through the kidneys . The half-life of Sitagliptin is between 8 to 14 hours . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but specific studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is improved blood glucose control . By inhibiting DPP-4 and thereby increasing the activity of incretins, this compound leads to increased insulin secretion and decreased glucagon production . This results in lower blood glucose levels . Additionally, Sitagliptin has been shown to have anti-inflammatory effects and to reduce albuminuria .

Future Directions

There is ongoing research to develop efficient and practical access to sitagliptin phosphate monohydrate . The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using a chiral resolution agent . This could lead to reduced costs and simplified synthetic routes in the future .

properties

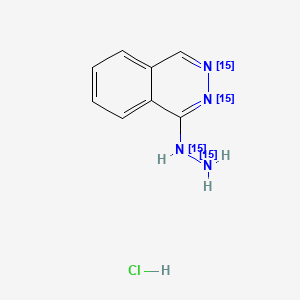

IUPAC Name |

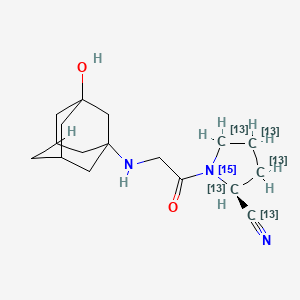

tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXZBZEKGRQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676589 | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486460-23-5 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-SITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/no-structure.png)

![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)